(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group. This compound is often used in organic synthesis, particularly in the protection of amines.
Vorbereitungsmethoden
The synthesis of (6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The amine to be protected is mixed with di-tert-butyl dicarbonate in water at ambient temperature. Alternatively, the reaction can be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Analyse Chemischer Reaktionen
(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of (6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is similar to other Boc-protected amino acids and compounds. Some similar compounds include:
tert-Butoxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and other organic reactions.
tert-Butoxycarbonyl-protected amines: These are used in various synthetic applications to protect amine groups.
The uniqueness of this compound lies in its specific structure and the stability of the Boc protecting group, which allows for selective and efficient protection of amines during complex synthetic processes.
Eigenschaften
Molekularformel |
C12H21NO4 |
---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m1/s1 |
InChI-Schlüssel |
TZCMQIKRCZLVQN-VEDVMXKPSA-N |
Isomerische SMILES |
C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.